2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-(6-Fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound featuring a fluoro-substituted indole core linked via an ethanone bridge to a 4-phenylpiperazine moiety. This structural framework is characteristic of molecules designed for CNS-targeted activity, leveraging the phenylpiperazine group’s affinity for serotonin and dopamine receptors . The 6-fluoro substitution on the indole ring enhances metabolic stability and bioavailability compared to non-halogenated analogs, a feature critical for therapeutic optimization .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-7-6-16-8-9-24(19(16)14-17)15-20(25)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWLTMZWXICOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Piperazine: The fluoro-substituted indole is then coupled with 4-phenylpiperazine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of Ethanone Linker: The final step involves the formation of the ethanone linker, which can be achieved through acylation reactions using ethanoyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ethanone linker can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a fluorescent probe due to the presence of the fluoro-substituted indole ring.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluoro-substituted indole ring may interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety could contribute to the compound’s binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 6-fluoroindole in the target compound may confer greater metabolic stability compared to JWH-250’s methoxyphenyl group, which is prone to demethylation . Nitro groups in ’s analog enhance antiplasmodial activity but may increase toxicity risks, whereas the target’s fluorine substitution balances potency and safety . The dual piperazine in ’s compound improves NO inhibition but complicates synthetic routes, highlighting the target’s simpler scaffold as advantageous .
- Synthetic Accessibility: The target compound’s synthesis likely follows established methods for indole-piperazine conjugates (e.g., nucleophilic substitution or coupling reactions), similar to protocols in (yields: 53–72%) . Nitropyrazole derivatives () require nitration steps, which are less atom-economical compared to fluorination .
Functional Analogues with Piperazine-Ethanone Motifs
Key Observations:
- ’s compound, with a 4-chlorophenyl-piperazine and fluorophenyl-indole, underscores the versatility of halogenated aryl groups in modulating receptor affinity .
Pharmacokinetic Considerations :
- The trifluoromethyl group in UDO () enhances lipophilicity and CYP51 binding but may reduce aqueous solubility compared to the target’s fluorine .
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone , often referred to as a derivative of indole and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the field of neuropharmacology and oncology.
1. Neuropharmacological Activity
The compound has been studied for its effects on serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors. These receptors are crucial in modulating mood, anxiety, and other neuropsychiatric conditions. Some key findings include:
- Binding Affinity : The compound shows significant binding affinity for both 5-HT_1A and 5-HT_2A receptors, suggesting potential use as an antidepressant or anxiolytic agent.
2. Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| A549 | 2.41 | Paclitaxel |
| HeLa | 1.75 | Cisplatin |
These results indicate that the compound may possess comparable or superior antitumor activity compared to established chemotherapeutics.
The biological activity of 2-(6-fluoro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is believed to involve multiple pathways:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may influence neurotransmitter release, thereby affecting mood and behavior.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to cell death. This was evidenced by flow cytometry analyses showing increased annexin V staining in treated cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Antidepressant Effects
In a study involving animal models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that treatment with this compound led to a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
